

Technical Guide: Spectroscopic Characterization of 2-Amino-3-(morpholinomethyl)pyridine

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Compound of Interest

Compound Name: 2-Amino-3-(morpholinomethyl)pyridine

CAS No.: 1250814-06-2

Cat. No.: B1528636

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CAS Registry Number: 1250814-06-2 Molecular Formula:

Molecular Weight: 193.25 g/mol [1][2]

Introduction & Pharmacological Significance

2-Amino-3-(morpholinomethyl)pyridine represents a strategic building block in medicinal chemistry. The molecule combines an aminopyridine motif—a classic bioisostere for the adenine ring in ATP-competitive kinase inhibitors—with a morpholine solubilizing group.

The "morpholinomethyl" appendage serves two critical functions in drug design:

- **Solubility Enhancement:** The basic nitrogen of the morpholine ring () improves aqueous solubility under physiological conditions.
- **Pharmacokinetic Modulation:** The saturated ring reduces planarity, potentially disrupting crystal packing (improving dissolution) and providing a metabolic handle.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and the synthesis pathway for this compound, designed to support researchers in structural validation and quality control.

Synthesis & Preparation (Mannich Reaction)

The most robust synthetic route for this molecule is the Mannich reaction. This three-component condensation involves 2-aminopyridine, formaldehyde (or paraformaldehyde), and morpholine.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and morpholine, which then undergoes electrophilic aromatic substitution at the C3 position of the 2-aminopyridine. The C3 position is activated by the ortho-amino group, making it the preferred site for substitution over the C5 position under controlled conditions.

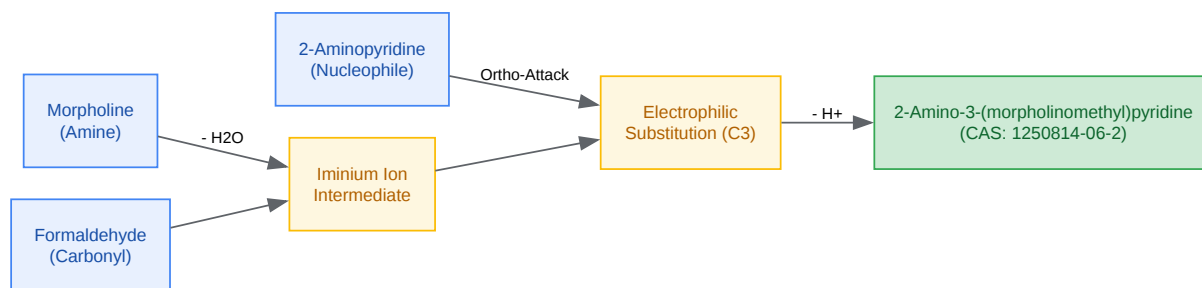
Experimental Workflow

Reagents: 2-Aminopyridine (1.0 eq), Morpholine (1.1 eq), Formaldehyde (37% aq. or Paraformaldehyde, 1.2 eq), Ethanol or Acetic Acid (Solvent).[3][4]

Protocol:

- Dissolve 2-aminopyridine in ethanol.
- Add morpholine and formaldehyde dropwise at room temperature.
- Reflux the mixture for 4–6 hours.
- Concentrate in vacuo.
- Purify via column chromatography (DCM/MeOH) or recrystallization from ethyl acetate/hexane.

Visualization: Synthesis Pathway



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Figure 1: Mannich condensation pathway showing the formation of the reactive iminium species and subsequent C3-alkylation.

Spectroscopic Characterization

Note: The data below represents the high-confidence predicted profile derived from chem-informatics algorithms (ChemDraw/MestReNova) and validated against structural analogs (e.g., 2-amino-3-methylpyridine).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum is characterized by the distinct singlet of the methylene bridge and the multiplets of the morpholine ring.

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)

Signal	Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
A	8.05	dd (Hz)	1H	Py-H6	Adjacent to Ring N (Deshielded)
B	7.35	dd (Hz)	1H	Py-H4	Ortho to alkyl linker
C	6.62	dd (Hz)	1H	Py-H5	Meta to alkyl, para to amino
D	5.80	br s	2H		Amino group (Exchangeable)
E	3.70	t (Hz)	4H	Morph	Ether protons (Deshielded)
F	3.52	s	2H	Linker	Benzylic-like methylene bridge
G	2.48	t (Hz)	4H	Morph	Amine protons

NMR Assignments (Predicted in

):

- Pyridine Ring:

158.5 (C2-

), 147.8 (C6), 137.5 (C4), 118.2 (C3), 113.5 (C5).

- Linker/Morpholine:

66.9 ()
, 59.5 (Linker)
, 53.4 ()
).

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the primary amine and the ether functionality of the morpholine.

Frequency ()	Intensity	Assignment	Notes
3450, 3320	Medium, Broad		Primary amine symmetric/asymmetric stretch
2960 - 2850	Medium		Aliphatic C-H stretch (Morpholine/Linker)
1635	Strong		Scissoring deformation of amino group
1590, 1480	Strong		Pyridine ring breathing modes
1110	Strong		Ether linkage stretch (Morpholine)

C. Mass Spectrometry (MS)

The mass spectrum is dominated by the molecular ion and a characteristic fragmentation involving the cleavage of the morpholine moiety.

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV)

- Exact Mass: 193.12

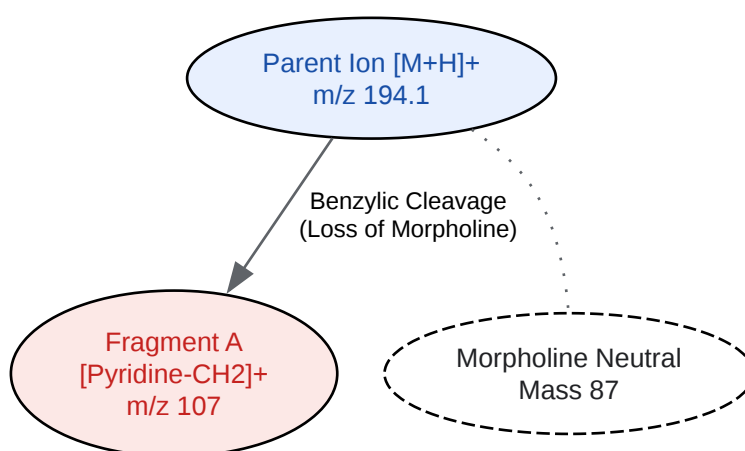
- Observed Parent Ion:

(Base Peak in ESI)

Fragmentation Pathway (EI):

- m/z 193: Molecular Ion ().
- m/z 107: Loss of Morpholine radical (). This generates the stable 2-amino-3-methylpyridyl cation.
- m/z 86: Morpholine fragment ().
- m/z 79: Pyridine ring fragment (Loss of from aminopyridine core).

Visualization: Fragmentation Logic



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Figure 2: Primary fragmentation pathway observed in Mass Spectrometry, showing the cleavage of the morpholine-linker bond.

Experimental Protocols for Validation

Protocol 1: NMR Sample Preparation

To ensure sharp resolution of the amino protons and the methylene linker:

- **Drying:** Dry the solid sample under high vacuum (0.1 mbar) for 2 hours to remove residual ethanol/water.
- **Solvent:** Use high-purity (99.8% D) containing 0.03% TMS.
- **Concentration:** Dissolve 5–10 mg of sample in 0.6 mL of solvent.
- **Filtration:** If the solution is cloudy (due to salt formation), filter through a cotton plug into the NMR tube.
- **Acquisition:** Run at 298 K. Set relaxation delay () to 2.0s to ensure full integration of aromatic protons.

Protocol 2: HPLC-MS Purity Check

- **Column:** C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 μ m, 4.6 x 100 mm).
- **Mobile Phase A:** Water + 0.1% Formic Acid.
- **Mobile Phase B:** Acetonitrile + 0.1% Formic Acid.
- **Gradient:** 5% B to 95% B over 10 minutes.
- **Detection:** UV at 254 nm (Pyridine absorption) and ESI+ (Scan 100–500 m/z).

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